molecular formula C24H32N2 B6317056 N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine CAS No. 138812-18-7

N,N'-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine

Cat. No.: B6317056
CAS No.: 138812-18-7
M. Wt: 348.5 g/mol
InChI Key: ATZFBNIGZKFWRG-CHOVIJNXSA-N
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Description

N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is a chiral diamine compound characterized by its unique structure, which includes two phenylethyl groups attached to a central octadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine typically involves the reaction of 1-phenylethylamine with an appropriate octadiene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the amine groups are introduced to the octadiene backbone through a series of steps involving intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine exerts its effects involves its ability to act as a chiral ligand, facilitating asymmetric catalysis. The compound can coordinate with metal centers, creating chiral environments that promote enantioselective reactions. This property is particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and other applications.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(1-phenylethyl)thiourea: Similar structure but contains a thiourea group instead of a diamine.

    N,N’-Bis(1-phenylethyl)succinamide: Contains a succinamide group, offering different reactivity and applications.

    N,N’-Bis(1-phenylethyl)phthalamic acid: Features a phthalamic acid moiety, used in different catalytic and synthetic contexts.

Uniqueness

N,N’-Bis(1-phenylethyl)-1,7-octadiene-4-(S),5(S)-diamine is unique due to its specific chiral structure and the presence of the octadiene backbone, which provides distinct reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in asymmetric synthesis and catalysis.

Properties

IUPAC Name

(4S,5S)-4-N,5-N-bis[(1R)-1-phenylethyl]octa-1,7-diene-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2/c1-5-13-23(25-19(3)21-15-9-7-10-16-21)24(14-6-2)26-20(4)22-17-11-8-12-18-22/h5-12,15-20,23-26H,1-2,13-14H2,3-4H3/t19-,20-,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFBNIGZKFWRG-CHOVIJNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(CC=C)C(CC=C)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H](CC=C)[C@H](CC=C)N[C@H](C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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